

Physical and chemical properties of 5-Methylimidazo[1,5-a]pyridine

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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

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5-Methylimidazo[1,5-a]pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and spectroscopic properties of **5-Methylimidazo[1,5-a]pyridine**. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent imidazo[1,5-a]pyridine scaffold and its closely related derivatives to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

While specific experimental data for **5-Methylimidazo[1,5-a]pyridine** are not readily available in published literature, the following table summarizes the known properties of the parent imidazo[1,5-a]pyridine and the predicted properties for the 5-methyl derivative. These predictions are based on the established effects of methyl substitution on aromatic systems.

Property	Imidazo[1,5-a]pyridine (Parent Compound)	5-Methylimidazo[1,5-a]pyridine (Predicted)	Data Source
Molecular Formula	C ₇ H ₆ N ₂	C ₈ H ₈ N ₂	Calculated
Molecular Weight	118.14 g/mol	132.16 g/mol	Calculated
Melting Point	Not available	Likely a low-melting solid or oil	Prediction based on related compounds
Boiling Point	Not available	Higher than the parent compound	Prediction based on increased molecular weight and van der Waals forces
pKa (of conjugate acid)	~5-6	Slightly higher than the parent compound	Prediction based on the electron-donating effect of the methyl group
Solubility	Soluble in organic solvents	Expected to be soluble in common organic solvents	General characteristic of the scaffold
Appearance	Not available	Expected to be a crystalline solid or oil	General characteristic of similar heterocyclic compounds

Spectroscopic Profile

The following tables outline the expected spectroscopic data for **5-Methylimidazo[1,5-a]pyridine**, based on the analysis of the parent compound and other substituted imidazo[1,5-a]pyridines.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~2.4 - 2.6	s	-CH ₃ (at C5)	The methyl protons are expected to appear as a singlet in this region.
~6.6 - 6.8	dd	H6	The coupling constants will be influenced by the adjacent protons.
~6.8 - 7.0	t	H7	Expected to appear as a triplet due to coupling with H6 and H8.
~7.5 - 7.7	d	H8	Expected to be a doublet.
~7.8 - 8.0	s	H1	The proton at C1 is typically a singlet.
~8.1 - 8.3	s	H3	The proton at C3 is also expected to be a singlet and may be shifted downfield compared to H1.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment	Notes
~15 - 20	$-\text{CH}_3$ (at C5)	The methyl carbon.
~110 - 115	C6	Aromatic CH carbon.
~115 - 120	C7	Aromatic CH carbon.
~120 - 125	C8	Aromatic CH carbon.
~125 - 130	C1	Aromatic CH carbon of the imidazole ring.
~130 - 135	C3	Aromatic CH carbon of the imidazole ring.
~135 - 140	C8a	Quaternary carbon at the ring junction.
~140 - 145	C5	Quaternary carbon bearing the methyl group, expected to be shifted downfield due to substitution.
~150 - 155	C3a	Quaternary carbon at the ring junction, adjacent to the nitrogen.

Mass Spectrometry (Predicted)

m/z	Assignment	Notes
132	$[M]^+$	The molecular ion peak is expected to be prominent.
117	$[M - \text{CH}_3]^+$	Loss of the methyl group is a likely fragmentation pathway.
105	$[M - \text{HCN}]^+$	Fragmentation of the imidazole ring can lead to the loss of hydrogen cyanide.
78	$[\text{C}_6\text{H}_4\text{N}]^+$	Further fragmentation can lead to the formation of the pyridyl cation.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Assignment	Notes
3100 - 3000	C-H stretch (aromatic)	Characteristic of C-H bonds in the heterocyclic rings.
2950 - 2850	C-H stretch (aliphatic)	From the methyl group.
1620 - 1450	C=C and C=N stretching	Aromatic ring vibrations.
1450 - 1350	C-H bend (aliphatic)	Bending vibrations of the methyl group.
800 - 700	C-H out-of-plane bending	Characteristic of the substitution pattern on the pyridine ring.

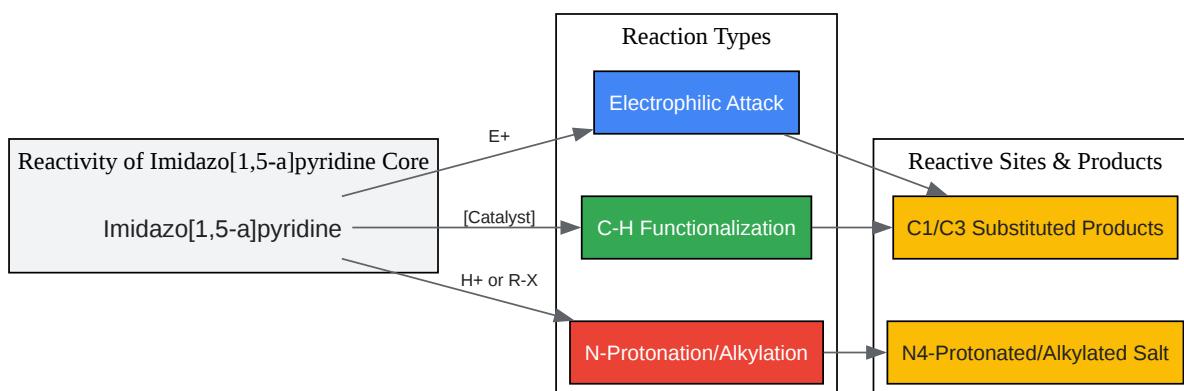
Chemical Reactivity and Synthesis

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C1 and C3 positions of the imidazole ring are particularly susceptible to electrophilic attack.

General Reactivity:

- Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and will readily react with electrophiles such as aldehydes, acylating agents, and nitrating agents.[1]
- C-H Functionalization: Direct functionalization of the C-H bonds, particularly at C1 and C3, can be achieved under various conditions, often employing metal catalysis or strong bases. [1]
- N-Alkylation/Protonation: The nitrogen atom in the pyridine ring (N4) is the most basic site and is readily protonated or alkylated.

Below is a diagram illustrating the general reactivity of the imidazo[1,5-a]pyridine core.

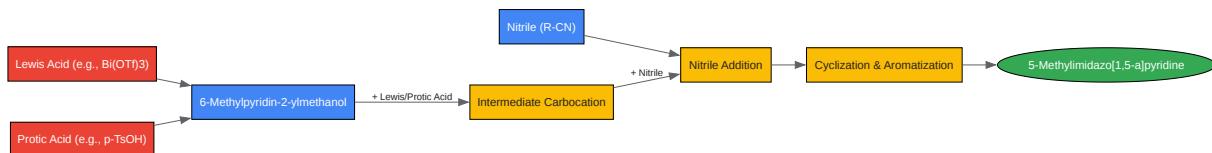


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General reactivity pathways of the imidazo[1,5-a]pyridine scaffold.

Synthetic Approaches:

Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported. A common and effective method is the Ritter-type reaction.



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A plausible synthetic workflow for **5-Methylimidazo[1,5-a]pyridine** via a Ritter-type reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of imidazo[1,5-a]pyridine derivatives, which can be adapted for **5-Methylimidazo[1,5-a]pyridine**.

General Synthetic Protocol (Ritter-Type Reaction):

- To a solution of the corresponding pyridin-2-ylmethanol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane), add the nitrile (1.5-2.0 eq.).
- Add a catalytic amount of a Lewis acid (e.g., Bi(OTf)₃, 5 mol%) and a protic acid (e.g., p-TsOH, 1.0-2.0 eq.).
- Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a 5-10 mg sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Acquire the mass spectrum in positive ion mode to observe the molecular ion ($[\text{M}+\text{H}]^+$).
- For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy:

- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the IR spectrum over the range of 4000-400 cm^{-1} .

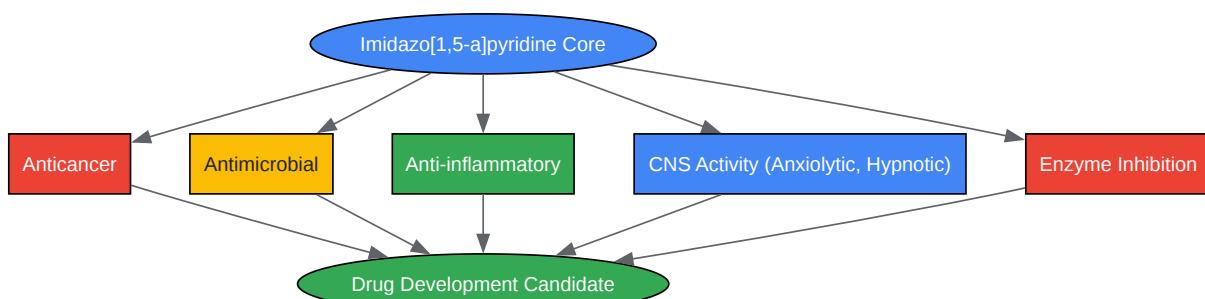
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological and Medicinal Significance

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities, including:

- Anticancer agents
- Antimicrobial agents
- Anti-inflammatory agents
- Anxiolytic and hypnotic agents (e.g., Zolpidem)
- Enzyme inhibitors

The 5-methyl substitution on the imidazo[1,5-a]pyridine core could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for further investigation in drug discovery programs.



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Biological significance of the imidazo[1,5-a]pyridine scaffold in drug discovery.

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